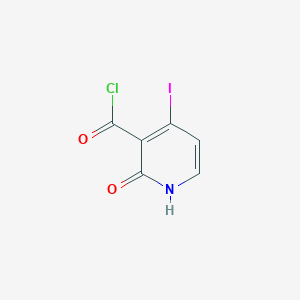
4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride is an organic compound that belongs to the class of halogenated nicotinoyl chlorides It is characterized by the presence of a hydroxyl group at the 2-position and an iodine atom at the 4-position on the nicotinoyl chloride ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride typically involves the iodination of 2-hydroxynicotinoyl chloride. One common method is the direct iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, ethanol), mild heating (40-60°C).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), acidic or basic conditions, room temperature.
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (tetrahydrofuran, ethanol), room temperature to reflux.
Major Products
Substitution: Amides, esters, thioesters.
Oxidation: Carbonyl derivatives.
Reduction: Deiodinated products.
Wissenschaftliche Forschungsanwendungen
4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: Employed in the development of bioactive compounds, such as enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals, dyes, and advanced materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the iodine atom can enhance the compound’s binding affinity and selectivity towards its target, while the hydroxyl group can participate in hydrogen bonding interactions, stabilizing the compound-target complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-4-chloronicotinoyl chloride: Similar structure but with a chlorine atom instead of iodine.
2-Hydroxy-4-bromonicotinoyl chloride: Similar structure but with a bromine atom instead of iodine.
2-Hydroxy-4-fluoronicotinoyl chloride: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride is unique due to the presence of the iodine atom, which can impart distinct electronic and steric properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s reactivity and interactions with biological targets, potentially leading to enhanced biological activity or selectivity.
Eigenschaften
Molekularformel |
C6H3ClINO2 |
|---|---|
Molekulargewicht |
283.45 g/mol |
IUPAC-Name |
4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H3ClINO2/c7-5(10)4-3(8)1-2-9-6(4)11/h1-2H,(H,9,11) |
InChI-Schlüssel |
JRHRMPCSNQMTJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=O)C(=C1I)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















